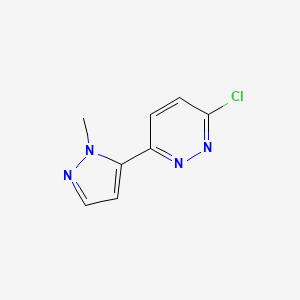

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine” is a chemical compound with potential biological activity . It has been studied for its antileishmanial and antimalarial properties .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study reported the synthesis of organometallic η6-arene ruthenium (II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine . Another study reported the synthesis of the compound using 3-Chloro-6-hydrazinylpyridazine dissolved in ethanol, to which acetylacetone and acetic acid were added and heated for 30 minutes .Molecular Structure Analysis

The molecular structure of “this compound” is almost planar . The dihedral angle between the aromatic rings is 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis

The compound has been found to interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . These complexes bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .Scientific Research Applications

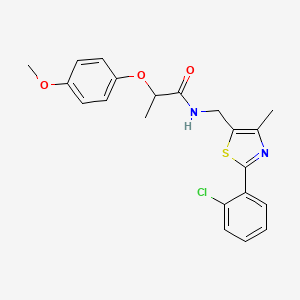

Synthesis and Antibacterial Evaluation

One area of research involves the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. By reacting precursors with a variety of active methylene compounds, researchers have produced derivatives, including pyrazole and oxazole derivatives, with significant antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Cyclocondensation Reactions

Another application is found in the domain of cyclocondensation reactions, where methyl chlorothioimidate, isocyanide, and pyridine undergo a series of reactions, including N-imidoylpyridinium formation and cycloaddition steps, to produce fused imidazolium and dihydropyrimidinium salts. This method allows the preparation of corresponding fused 1-amino-3-(methylthio)imidazolium chlorides, showcasing the versatility of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine in synthetic chemistry (Marchand & Morel, 1993).

Electrophilic Substitution Reactions

The compound also plays a crucial role in electrophilic substitution reactions, where its derivatives undergo smooth metallation, leading to highly substituted pyrazolo[3,4-c]pyridazines derivatives. These reactions are critical for the functionalization of pyridazine rings and have implications in the development of new materials and pharmaceuticals (Wunderlich & Knochel, 2008).

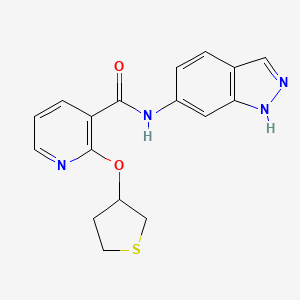

Photophysical Properties

Research into the electronic and photophysical properties of complexes modulated by pyrazolyl–pyridazine ligands, including 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine, has revealed insights into their structural and electronic configurations. These studies have applications in the development of optoelectronic devices and understanding the interaction of these complexes with light (Saldías et al., 2019).

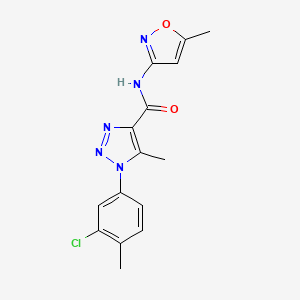

Surface Protection and Corrosion Inhibition

Finally, derivatives of this compound have been explored for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. Through experimental and theoretical studies, these compounds have demonstrated significant efficiency as corrosion inhibitors, providing insights into their interactions with metal surfaces and their potential applications in industrial corrosion protection (Olasunkanmi, Mashuga, & Ebenso, 2018).

Mechanism of Action

Target of Action

It has been found that similar compounds have been used in the synthesis of ruthenium (ii) complexes, which interact with calf thymus dna (ct-dna) and glutathione .

Mode of Action

Related compounds have been observed to interact moderately with ct-dna, with binding constants in the order of 10^4 m^-1 . These complexes bind to glutathione, forming GSH-adducts through S coordination by replacement of a halide .

Biochemical Pathways

The interaction with ct-dna and glutathione suggests potential involvement in dna-related processes and antioxidant pathways .

Result of Action

Related compounds have shown some activity against the mcf-7 breast cancer cells . The exact effects of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine at the molecular and cellular level require further investigation.

Action Environment

The stability of related compounds in pbs buffer or dmso over 24 hours has been confirmed , suggesting potential stability in various biological environments.

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of organometallic η6-arene ruthenium(II) complexes . These complexes interact moderately with calf thymus DNA (CT-DNA) and bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .

Cellular Effects

The organometallic complexes synthesized using this compound have shown some activity against the MCF-7 breast cancer cells .

Molecular Mechanism

The organometallic complexes synthesized using this compound bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .

Temporal Effects in Laboratory Settings

The organometallic complexes synthesized using this compound have shown good solvolysis stability over 24 hours .

Properties

IUPAC Name |

3-chloro-6-(2-methylpyrazol-3-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKCPZPODQWDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472021-67-2 |

Source

|

| Record name | 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)

![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)

![2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2757319.png)

![4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B2757320.png)

![N-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2757324.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)

![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2757338.png)